2-(1H-Imidazol-1-yl)acetohydrazide

Descripción general

Descripción

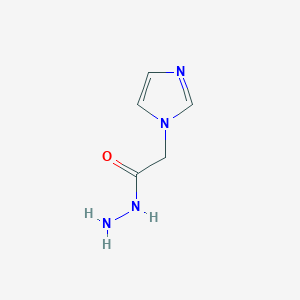

2-(1H-Imidazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is characterized by the presence of an imidazole ring attached to an acetohydrazide moiety

Métodos De Preparación

The synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide typically involves the reaction of imidazole with ethyl chloroacetate to form ethyl 2-(1H-imidazol-1-yl)acetate, which is then converted to the hydrazide derivative through reaction with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Análisis De Reacciones Químicas

2-(1H-Imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(1H-Imidazol-1-yl)acetohydrazide, exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against Helicobacter pylori, a bacterium linked to gastric ulcers. The antibacterial activity was assessed using disk diffusion methods, revealing inhibition zones indicative of effective antimicrobial action .

Antileishmanial Activity

Another study focused on the antileishmanial properties of imidazole derivatives, including this compound. The structural studies suggested that specific modifications in the imidazole ring enhance biological activity against Leishmania species. The presence of nitro groups on the imidazole ring appears to favor this activity, making these derivatives potential candidates for further development in treating leishmaniasis .

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have been documented for their anti-inflammatory and analgesic effects. These compounds may act through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of pain pathways, making them valuable in developing new therapeutic agents for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available imidazole derivatives. For example, the synthesis process can include the reaction of hydrazine with acetic acid derivatives followed by cyclization reactions to form the imidazole ring. This approach allows for the generation of various analogs with potentially enhanced biological activities .

Material Science Applications

Catalysts in Organic Reactions

Imidazole derivatives are also utilized as catalysts in organic synthesis. Their ability to stabilize transition states and facilitate reactions makes them suitable for various catalytic processes, including polymerization and oxidation reactions. The unique properties of this compound enable it to participate effectively in these chemical transformations .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(1H-Imidazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound for its targets . The hydrazide moiety can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .

Comparación Con Compuestos Similares

2-(1H-Imidazol-1-yl)acetohydrazide can be compared with other similar compounds, such as:

2-(1H-Imidazol-1-yl)ethanol: This compound has a hydroxyl group instead of a hydrazide group, which affects its reactivity and applications.

1-(2-Hydroxyethyl)imidazole: Similar to 2-(1H-Imidazol-1-yl)ethanol, but with a different substitution pattern on the imidazole ring.

Imidazole derivatives: Various imidazole derivatives with different substituents can exhibit distinct chemical and biological properties.

Actividad Biológica

2-(1H-Imidazol-1-yl)acetohydrazide is a compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is CHNO, and it features an imidazole ring that contributes to its biological activity. The synthesis typically involves the reaction of 1H-imidazole with acetylhydrazine, leading to a product that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed IC values ranging from 4 to 17 μM against cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer), indicating potent antitumor activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as these compounds interact with cellular targets involved in proliferation .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 | 4 | N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide |

| HCT116 | 10 | N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide |

| HepG2 | 17 | Various derivatives |

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 125 |

The compound’s mechanism of action against bacteria is thought to involve disruption of cellular processes, potentially through interference with protein synthesis or nucleic acid production .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Antitumor Evaluation : A series of derivatives were synthesized and evaluated for their antitumor properties. The study found that modifications to the imidazole ring significantly enhanced cytotoxicity against multiple cancer cell lines .

- Antimicrobial Testing : Another study focused on the antimicrobial potential of these compounds against clinical strains of bacteria. The results indicated that certain derivatives were effective at lower concentrations compared to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The imidazole moiety allows for binding to enzymes or receptors involved in critical pathways related to cell growth and proliferation. This interaction may mimic natural substrates, facilitating its role in modulating biological processes .

Propiedades

IUPAC Name |

2-imidazol-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNYKXWAPNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359352 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-00-9 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(1H-Imidazol-1-yl)acetohydrazide relate to its potential for inhibiting bovine glutathione peroxidase?

A1: While the abstract provided doesn't delve into the specifics of individual compounds, it highlights that the research focuses on evaluating acylhydrazones as potential inhibitors of bovine glutathione peroxidase []. This suggests that this compound, containing the characteristic acylhydrazone moiety, was synthesized and evaluated within this context. The study likely explored how the compound interacts with the enzyme's active site and potentially disrupts its catalytic mechanism. Further investigation into the full text and supplementary information would be needed to uncover the specific structure-activity relationships for this particular compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.